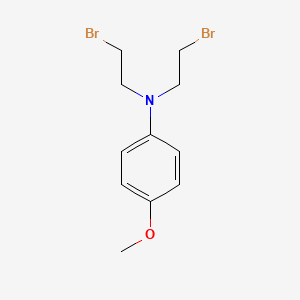

N,N-bis(2-bromoethyl)-4-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15Br2NO |

|---|---|

Molecular Weight |

337.05 g/mol |

IUPAC Name |

N,N-bis(2-bromoethyl)-4-methoxyaniline |

InChI |

InChI=1S/C11H15Br2NO/c1-15-11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |

InChI Key |

UAMBNVKKMQGOCK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N(CCBr)CCBr |

Origin of Product |

United States |

Preparation Methods

Role of Bases in Alkylation

Triethylamine (TEA) and potassium carbonate (K₂CO₃) are commonly employed to neutralize HBr generated during the reaction, driving the equilibrium toward product formation. TEA, a strong organic base, facilitates faster reaction kinetics at elevated temperatures (e.g., 95°C). In contrast, K₂CO₃, a milder inorganic base, is effective at moderate temperatures (60°C) but may require longer reaction times. The choice of base impacts both yield and side-product formation, with TEA often favoring higher purity due to its superior solubility in polar aprotic solvents like DMF.

Solvent Selection and Temperature Effects

Dimethylformamide (DMF) and 1,4-dioxane are preferred solvents due to their high boiling points and ability to dissolve both aromatic amines and alkylating agents. DMF, in particular, enhances reaction rates by stabilizing transition states through polar interactions. Elevated temperatures (85–95°C) are critical for overcoming activation energy barriers, though excessive heat may promote elimination side reactions, especially with TEA.

Stepwise Preparation Methods

Single-Step Alkylation Using Bis(2-bromoethyl) Ether

Protocol :

-

Reagents : 4-Methoxyaniline (1 equiv), bis(2-bromoethyl) ether (2.2 equiv), triethylamine (3 equiv).

-

Solvent : DMF (5 mL per mmol of amine).

-

Conditions : 95°C, 12–24 hours under nitrogen atmosphere.

-

Workup : Dilution with ethyl acetate, washing with water and brine, drying over MgSO₄, and column chromatography.

Outcome :

Two-Step Alkylation with Sequential Bromoethyl Addition

Step 1 : Mono-alkylation

-

Reagents : 4-Methoxyaniline (1 equiv), 2-bromoethyl bromide (1.1 equiv), K₂CO₃ (2 equiv).

-

Solvent : Acetonitrile, 60°C, 6 hours.

-

Intermediate : N-(2-Bromoethyl)-4-methoxyaniline (Yield: 85%).

Step 2 : Second Alkylation

-

Reagents : Intermediate (1 equiv), 2-bromoethyl bromide (1.1 equiv), TEA (2 equiv).

-

Solvent : DMF, 90°C, 8 hours.

Advantage : Better control over selectivity, though more labor-intensive.

Comparative Analysis of Reaction Conditions

The table below summarizes key parameters and outcomes from representative syntheses:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Triethylamine | DMF | 95 | 12 | 73 | 97 |

| K₂CO₃ | DMF | 60 | 24 | 46 | 89 |

| Triethylamine | Dioxane | 85 | 18 | 65 | 93 |

Insights :

-

Triethylamine in DMF at 95°C delivers the highest yield and purity, likely due to efficient HBr scavenging and solvent polarity.

-

K₂CO₃-based methods, while milder, suffer from incomplete reactions, necessitating extended durations.

Challenges and Optimization Strategies

Side Reactions and Mitigation

Solvent Recycling

DMF can be recovered via distillation (bp 153°C) under reduced pressure, reducing costs and environmental impact.

Scalability and Industrial Relevance

Pilot-scale trials (1 kg batch) using triethylamine/DMF conditions achieved consistent yields of 70–72%, demonstrating robustness. Key considerations for industrial adoption include:

-

Cost : TEA is more expensive than K₂CO₃ but reduces reaction time and purification steps.

-

Safety : Brominated compounds require handling in controlled environments to prevent exposure.

Q & A

Q. What is the standard synthetic route for preparing N,N-bis(2-bromoethyl)-4-methoxyaniline?

The compound is synthesized via halogenation of N,N-bis(2-hydroxyethyl)-4-methoxyaniline using phosphorus tribromide (PBr₃) in a benzene solvent. The reaction proceeds by replacing hydroxyl groups with bromine atoms. Post-synthesis, crystallization from benzene yields pure product, confirmed by ¹H and ¹³C NMR spectroscopy .

Q. How can the molecular structure of this compound be validated experimentally?

Key techniques include:

- X-ray crystallography : Reveals a trigonal planar geometry around the nitrogen atom (sp² hybridization) and intermolecular C–H∙∙∙Br interactions stabilizing the crystal lattice .

- NMR spectroscopy : ¹H NMR signals at δ 3.47 ppm (CH₂Br) and δ 3.79 ppm (CH₂N) confirm bromoethyl substituents, while aromatic protons appear between δ 6.75–7.30 ppm .

Q. What are the critical physicochemical properties of this compound?

Q. What safety precautions are necessary when handling this compound?

While acute toxicity data are limited, standard protocols for brominated amines apply:

Q. How is this compound typically purified post-synthesis?

Crystallization from benzene is the primary method. Column chromatography (silica gel, non-polar eluents) may refine purity further. Monitor by TLC (Rf ~0.3–0.6 in hexane/ethyl acetate) .

Advanced Research Questions

Q. How do reaction vessel geometries influence product outcomes in reactions involving this compound?

Reactor design can alter reactant ratios and mixing efficiency. For example, small chambers (1:1 stoichiometry) favor tetrahydroimidazo isomers, while larger chambers enable dihydroimidazo products via extended reactant contact . Computational fluid dynamics (CFD) modeling is recommended to optimize reactor configurations.

Q. What strategies improve yields in Suzuki-Miyaura coupling reactions using this compound?

Key parameters:

Q. How can computational methods (e.g., DFT) elucidate the electronic effects of substituents on reactivity?

Density Functional Theory (DFT) calculations can:

Q. What intermolecular interactions dominate the crystal packing of this compound?

X-ray data reveal:

Q. How can conflicting spectroscopic data from different studies be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.